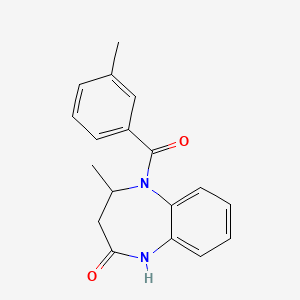
4-methyl-5-(3-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(3-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It has been widely studied for its potential use in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 4-Methyl-5-(3-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been synthesized and characterized, revealing its potential in studying molecular interactions and electronic properties. This research contributes to understanding molecular surface properties and interaction dynamics (Naveen et al., 2019).
Agricultural Applications
- Derivatives of 1,5-benzodiazepin-2-one, including this compound, have been studied for their effects on the growth and productivity of narrow-leafed lupin (Lupinus angustifolius L.), showing potential in agricultural development (Asakavičiūtė et al., 2013).
Chemical Synthesis Techniques
- The compound has been involved in studies focusing on the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives, demonstrating its utility in advancing chemical synthesis methodologies (Zhang et al., 2004).
Pharmaceutical Research
- It has been a subject in pharmaceutical research, particularly in the context of synthesizing and evaluating its derivatives for potential anti-HIV activity, indicating its significance in medicinal chemistry (Breslin et al., 1999).
Pharmacological Structure-Activity Relationships
- Research on 1,4-benzodiazepines, including derivatives like this compound, has shed light on the structure-activity relationships in tranquilizing agents, contributing to the understanding of pharmacological properties (Sternbach, 1971).
Wirkmechanismus
Benzodiazepines
are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves. One of these neurotransmitters is gamma-aminobutyric acid (GABA), a neurotransmitter that suppresses the activity of nerves. Benzodiazepines enhance the effects of GABA .
Indole derivatives
, on the other hand, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Eigenschaften
IUPAC Name |
4-methyl-5-(3-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-5-7-14(10-12)18(22)20-13(2)11-17(21)19-15-8-3-4-9-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPDJCYYDDYYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




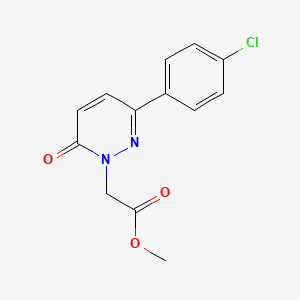
![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)
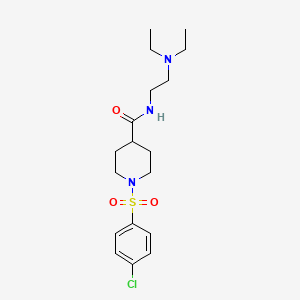

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)
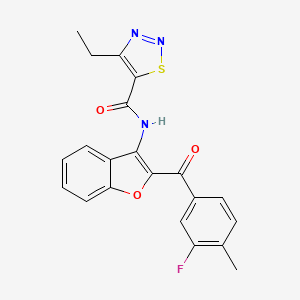
![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)
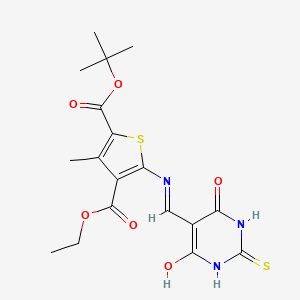
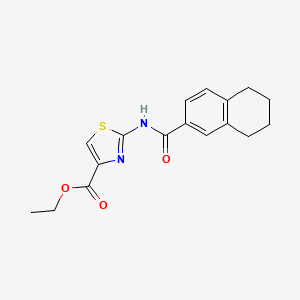

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)